4,5-Dichlorophthalic acid
Overview
Description
4,5-Dichlorophthalic acid, also known as 4,5-Dichloro-1,2-benzenedicarboxylic acid, is a chemical compound with the molecular formula C8H4Cl2O4. It is a derivative of phthalic acid, where two chlorine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound is chemically reactive towards several nucleophiles .
Mode of Action
4,5-Dichlorophthalic acid interacts with its targets through chemical reactions. Specifically, it reacts with nucleophiles such as thiosemicarbazide and different amines . This interaction results in the production of carboxylic acid derivatives, namely, phthalimide and dicarboxylic acid .
Biochemical Pathways
The compound’s reactivity suggests it may influence pathways involving its reaction products, such as those involving phthalimide and dicarboxylic acid .
Result of Action
The production of carboxylic acid derivatives from its reactions suggests potential changes at the molecular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place . This suggests that temperature and light exposure may affect its stability and, consequently, its action and efficacy.
Preparation Methods
4,5-Dichlorophthalic acid can be synthesized through several methods:
Hydrolysis of Dimethyl 4,5-Dichlorophthalate: This method involves the hydrolysis of dimethyl 4,5-dichlorophthalate with potassium hydroxide in methanol, stirred for one hour at 20°C.
Conversion from Phthalic Acid: Another method involves converting phthalic acid to its anhydride form, reacting it with boiling ethanol to form the monoethyl ester, and then hydrolyzing it back to the diacid.
Chemical Reactions Analysis
4,5-Dichlorophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and thiosemicarbazide to form phthalimide and dicarboxylic acid derivatives.
Esterification: The compound can be esterified to form monoethyl esters when reacted with ethanol.
Hydrolysis: It can be hydrolyzed to form its corresponding anhydride.
Common reagents used in these reactions include potassium hydroxide, ethanol, and various nucleophiles. The major products formed from these reactions are phthalimide, dicarboxylic acid derivatives, and monoethyl esters .
Scientific Research Applications
4,5-Dichlorophthalic acid has several scientific research applications:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the production of polymers and resins.
Analytical Chemistry: The compound’s unique infrared spectrum makes it useful in spectroscopic analysis.
Comparison with Similar Compounds
4,5-Dichlorophthalic acid can be compared with other similar compounds such as:
Phthalic Acid: The parent compound, which lacks the chlorine substitutions.
3,4-Dichlorophthalic Acid: Another dichlorinated derivative with chlorine atoms at the 3 and 4 positions.
Terephthalic Acid: A related compound with carboxylic acid groups at the 1 and 4 positions of the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4,5-dichlorophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOQKGWUMUEJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069149 | |
Record name | 1,2-Benzenedicarboxylic acid, 4,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56962-08-4 | |
Record name | 4,5-Dichlorophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56962-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 4,5-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056962084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 4,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 4,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichlorophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 4,5-dichlorophthalic acid?
A1: this compound has the molecular formula C8H4Cl2O4 and a molecular weight of 235.02 g/mol. [] While specific spectroscopic data is not comprehensively detailed in the provided research, 1H and 13C NMR studies have been conducted to understand the compound's structure and its derivatives. Notably, researchers have employed 37Cl/35Cl isotope effects on 13C NMR chemical shifts for unambiguous signal assignments in chlorinated benzenes, including this compound. []
Q2: What is significant about the structure of the 4,5-dichlorophthalate anion in crystal structures?
A2: The 4,5-dichlorophthalate anion frequently adopts a planar conformation in crystal structures, stabilized by a short intramolecular hydrogen bond between the carboxyl groups (O–H···Ocarboxyl). [, , , , ] This planarity influences the dimensionality and hydrogen-bonding networks formed in its salts.
Q3: How does 4,5-DCPA typically interact in crystal structures with Lewis bases?
A3: 4,5-DCPA commonly acts as a hydrogen-bond donor through its carboxylic acid groups, interacting with a variety of Lewis bases. These interactions often lead to the formation of low-dimensional structures, such as discrete units, linear chains, or two-dimensional sheets, influenced by the planarity of the 4,5-dichlorophthalate anion. [, , , , , , , ]
Q4: Can you provide examples of different hydrogen-bonding patterns observed in 4,5-DCPA salts?
A4: 4,5-DCPA salts exhibit diverse hydrogen-bonding motifs. For instance, in the salt with 2-aminopyrimidine, discrete centrosymmetric cyclic bis(cation-anion) units are observed with both R22(8) and R12(4) N–H···O interactions. [] Conversely, in the salt with nicotinamide, the primary N–H···O-linked cation–anion units extend into a two-dimensional sheet structure through amide-carboxyl and amide-carbonyl N–H···O interactions. []
Q5: How does the choice of Lewis base impact the dimensionality of 4,5-DCPA structures?
A5: The nature of the Lewis base significantly influences the dimensionality of 4,5-DCPA salts. Aliphatic Lewis bases tend to form low-dimensional structures, even in their hydrated forms. For example, the 1:2 salts with primary and secondary amines, such as n-butylamine and piperidine, form two-dimensional structures even when hydrated. [] This low dimensionality is attributed to the planar 4,5-DCPA anion. Aromatic Lewis bases, on the other hand, can facilitate higher dimensionality through π-π interactions, as observed in the complex with 1,10-phenanthroline, where a 3D chiral supramolecular framework is formed. []
Q6: What are some potential applications of 4,5-DCPA and its derivatives?
A6: 4,5-DCPA derivatives, particularly its dithiophthalide derivatives, show promise in photovoltaic applications due to their light-harvesting properties, ease of processability, and low band gaps, leading to photoinduced charge generation. [] Additionally, 4,5-DCPA-based chitin derivatives have been explored for their potential in Schottky diodes with photodiode characteristics. []
Q7: Are there any applications of 4,5-DCPA in coordination chemistry?
A7: Yes, 4,5-DCPA serves as a bridging ligand in the synthesis of coordination polymers. For example, it forms a layered Zn(II) coordination polymer with a mixed ligand system incorporating 4,4'-diphthalhydrazidatoketone hydrazone and hydrazine. [] Furthermore, it is used to build Co(II) and Cd(II) coordination complexes with varied N-donor ligands, showcasing its versatility in constructing diverse architectures. []
Q8: What interesting luminescent properties have been observed in 4,5-DCPA-based materials?
A8: Research on 4,5-DCPA-based coordination polymers, specifically those incorporating lanthanide ions, reveals promising luminescent properties. [] These materials exhibit high thermal stability and interesting luminescence tunability, with some displaying insensitivity to water coordination and significant optical dilution effects. [] Notably, [Sm0.04La1.96(dcpa)3(H2O)]∞ exhibits one of the highest overall quantum yields reported for a Sm3+-based coordination compound. []
Q9: What is the role of computational chemistry in understanding 4,5-DCPA and its derivatives?
A9: While the provided research doesn't delve deeply into computational studies, it emphasizes the importance of exploring the use of simulations, calculations, and QSAR models to understand the structure-activity relationships of 4,5-DCPA and its derivatives. [, ] Further computational investigations could provide insights into the compound's interactions with biological systems and guide the development of new derivatives with tailored properties.
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